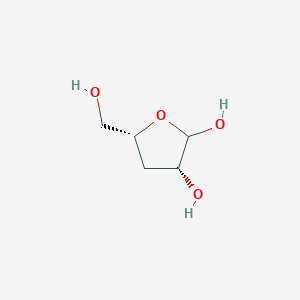
(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol is a chiral compound with significant importance in various scientific fields. It is a derivative of oxolane, a five-membered ring containing an oxygen atom. The compound’s structure includes two hydroxyl groups and a hydroxymethyl group, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as a sugar derivative.
Cyclization: The precursor undergoes cyclization to form the oxolane ring.
Functionalization: Introduction of hydroxyl and hydroxymethyl groups through selective reactions.
Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl and hydroxymethyl groups play a crucial role in these interactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3-diol: Similar structure with a tetrahydrofuran ring.
(3R,5R)-5-(hydroxymethyl)pyrrolidine-2,3-diol: Contains a pyrrolidine ring instead of oxolane.
Uniqueness
(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C5H10O4 |
|---|---|
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol |
InChI |
InChI=1S/C5H10O4/c6-2-3-1-4(7)5(8)9-3/h3-8H,1-2H2/t3-,4-,5?/m1/s1 |
Clave InChI |
ZUYIBYOYYUXIGY-ZZKAVYKESA-N |
SMILES isomérico |
C1[C@@H](OC([C@@H]1O)O)CO |
SMILES canónico |
C1C(OC(C1O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)
![(2Z,2'Z)-4,4'-[benzene-1,4-diylbis(methanediylimino)]bis(4-oxobut-2-enoic acid)](/img/structure/B13819718.png)
![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)
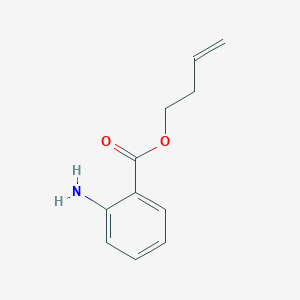
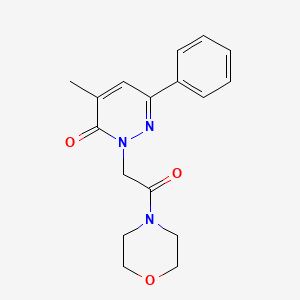
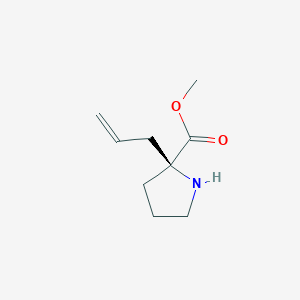
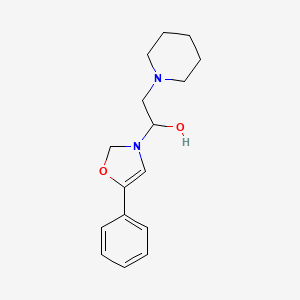
![N-butyl-2-[({4-[methyl(methylsulfonyl)amino]phenyl}carbonyl)amino]benzamide](/img/structure/B13819749.png)
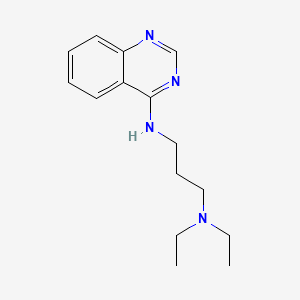
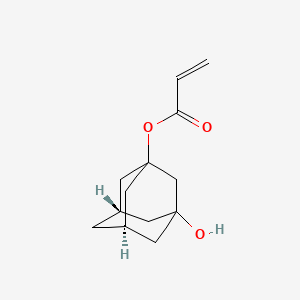
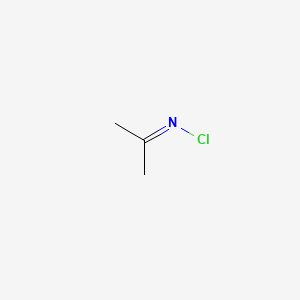
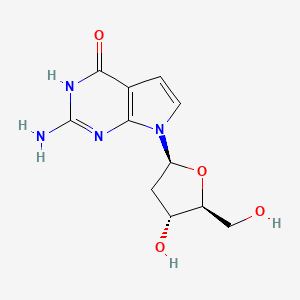
![Hexahydro-2H,7H-pyrano[2,3-b]pyran](/img/structure/B13819777.png)

